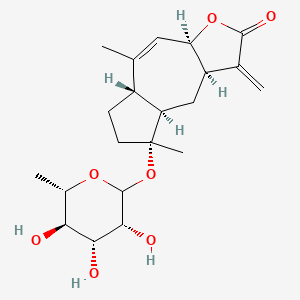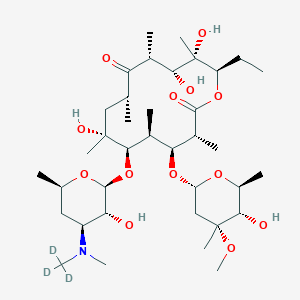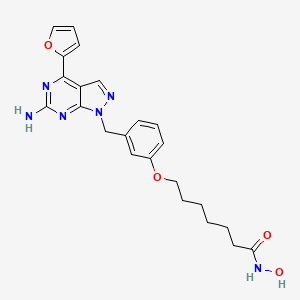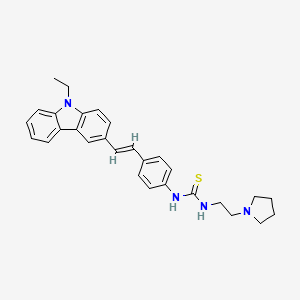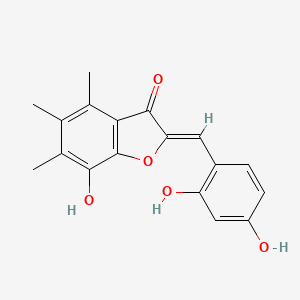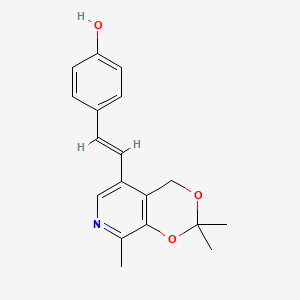
Mao-B-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mao-B-IN-13 is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, phenylethylamine, and benzylamine. Inhibitors of MAO-B are of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease due to their ability to increase the levels of these neurotransmitters in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mao-B-IN-13 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The synthetic route often starts with the preparation of a quinolin-2-one scaffold, which is crucial for the selectivity towards MAO-B . The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
Types of Reactions
Mao-B-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2-one derivatives, while substitution reactions may produce various substituted quinolin-2-one compounds .
科学的研究の応用
Mao-B-IN-13 has a wide range of scientific research applications, including:
作用機序
Mao-B-IN-13 exerts its effects by selectively inhibiting the activity of MAO-B. This inhibition prevents the breakdown of neurotransmitters like dopamine, phenylethylamine, and benzylamine, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active site of MAO-B, where it binds and blocks the enzyme’s catalytic activity . The pathways involved in its mechanism of action include the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive function .
類似化合物との比較
Mao-B-IN-13 is compared with other MAO-B inhibitors such as selegiline, rasagiline, and safinamide. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and pharmacokinetic properties . For example:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional sodium channel blocking activity.
This compound is unique due to its specific quinolin-2-one scaffold, which provides high selectivity towards MAO-B and minimizes off-target effects .
特性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
4-[(E)-2-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)ethenyl]phenol |
InChI |
InChI=1S/C18H19NO3/c1-12-17-16(11-21-18(2,3)22-17)14(10-19-12)7-4-13-5-8-15(20)9-6-13/h4-10,20H,11H2,1-3H3/b7-4+ |
InChIキー |
VGWOEAXBGYNGIU-QPJJXVBHSA-N |
異性体SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)/C=C/C3=CC=C(C=C3)O |
正規SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C=CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)
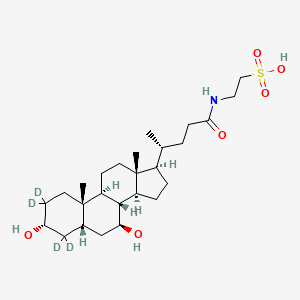
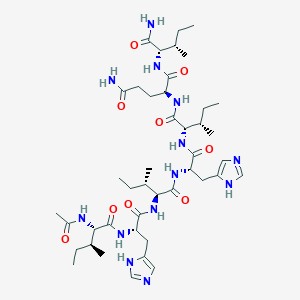
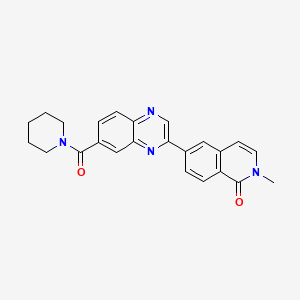


![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
